REACTION_CXSMILES
|
[NH2:1][C:2]1[N:14]=[C:5]2[N:6]=[C:7]([O:12][CH3:13])[CH:8]=[C:9]([O:10][CH3:11])[N:4]2[N:3]=1.Cl.COC1C=C(OC)N2N=C(N=S(C)C)N=C2N=1.[CH3:33][O:34][C:35]1[C:40]([S:41](Cl)(=[O:43])=[O:42])=[C:39]([C:45]([F:48])([F:47])[F:46])[CH:38]=[CH:37][N:36]=1.N1C=C(C)C=C(C)C=1.Cl>C(#N)C>[CH3:13][O:12][C:7]1[CH:8]=[C:9]([O:10][CH3:11])[N:4]2[N:3]=[C:2]([NH:1][S:41]([C:40]3[C:35]([O:34][CH3:33])=[N:36][CH:37]=[CH:38][C:39]=3[C:45]([F:48])([F:46])[F:47])(=[O:42])=[O:43])[N:14]=[C:5]2[N:6]=1 |f:1.2|
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Name
|
|
Quantity
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9.8 g
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Type
|
reactant
|
Smiles
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NC1=NN2C(N=C(C=C2OC)OC)=N1
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Name
|
N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-S,S-dimethyl-sulfilimine hydrochloride salt
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=NC=2N(C(=C1)OC)N=C(N2)N=S(C)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
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COC1=NC=CC(=C1S(=O)(=O)Cl)C(F)(F)F
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Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC(=C1)C)C
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Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the mixture was stirred at room temperature for 22 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was warmed to 42° C.
|
Type
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TEMPERATURE
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Details
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to cool to room temperature over 1.5 hours
|
Duration
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1.5 h
|
Type
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FILTRATION
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Details
|
The solids were collected by filtration
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Type
|
WASH
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Details
|
washed with a 2:1 v/v solution of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
acetonitrile (20 mL), and dried under vacuum at 60° C.
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=2N(C(=C1)OC)N=C(N2)NS(=O)(=O)C=2C(=NC=CC2C(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |